Pinokalant

Vue d'ensemble

Description

Il a montré un potentiel significatif dans la réduction du volume de l'infarctus cortical lors d'expériences in vivo, l'amélioration de l'état métabolique et électrophysiologique de la région de la pénombre ischémique et la réduction de la taille des lésions sur les images de résonance magnétique dans la phase aiguë après l'occlusion de l'artère cérébrale moyenne chez le rat . Le pinokalant est également étudié comme un inhibiteur potentiel de la protéase du SRAS-CoV-2 .

Méthodes De Préparation

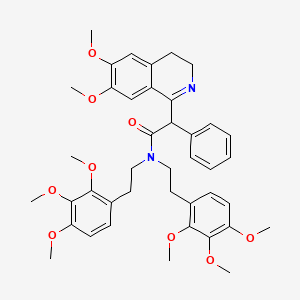

Les voies de synthèse et les conditions réactionnelles du pinokalant ne sont pas décrites en détail dans la littérature disponible. On sait que le this compound est une molécule complexe de formule chimique C41H48N2O9 et d'une masse moléculaire de 712,83 g/mol . Les méthodes de production industrielle du this compound impliquent probablement des processus de synthèse organique en plusieurs étapes, notamment la formation de dérivés d'isoquinoléineacetamide et l'incorporation de plusieurs groupes méthoxy.

Analyse Des Réactions Chimiques

Le pinokalant subit divers types de réactions chimiques, notamment :

Oxydation : Le this compound peut subir des réactions d'oxydation, qui peuvent impliquer la conversion de groupes méthoxy en groupes hydroxyle.

Réduction : Les réactions de réduction peuvent potentiellement convertir les groupes carbonyle en alcools.

Substitution : Le this compound peut participer à des réactions de substitution, où des groupes fonctionnels tels que les groupes méthoxy peuvent être remplacés par d'autres substituants.

Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les agents de substitution comme les agents d'halogénation. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Le this compound est utilisé comme outil de recherche pour étudier l'inhibition des canaux cationiques et ses effets sur les processus cellulaires.

Biologie : En recherche biologique, le this compound est utilisé pour étudier ses effets sur le volume de l'infarctus cortical et les régions de la pénombre ischémique chez les modèles animaux.

Industrie : Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de nouveaux médicaments ciblant les canaux cationiques et les voies associées.

Mécanisme d'action

Le this compound exerce ses effets en inhibant les canaux cationiques non sélectifs. Cette inhibition entraîne une réduction du volume de l'infarctus cortical et une amélioration de l'état métabolique et électrophysiologique de la région de la pénombre ischémique . Les cibles moléculaires du this compound comprennent les canaux potentiels récepteurs transitoires et d'autres canaux cationiques non sélectifs. Les voies impliquées dans son mécanisme d'action sont liées à la régulation du flux d'ions et de l'homéostasie cellulaire.

Applications De Recherche Scientifique

Key Applications

-

Stroke Research

- Mechanism : Pinokalant reduces cortical infarct volume significantly in animal models, suggesting its potential as a neuroprotective agent during ischemic events.

- Case Study : In a study involving rats subjected to middle cerebral artery occlusion, this compound administration led to a reduction in infarct volume from 33.8 mm³ to 24.5 mm³, demonstrating its efficacy in protecting brain tissue during ischemic strokes .

-

Antiviral Activity

- Mechanism : this compound exhibits anti-SARS-CoV-2 activity, making it a candidate for further research in the context of viral infections.

- Research Findings : Preliminary studies suggest that this compound may inhibit viral replication, although detailed mechanisms remain to be fully elucidated.

-

Neuronal Signaling

- Application : The compound's ability to modulate ion channels positions it as a valuable tool in studying neuronal signaling pathways.

- Implications : Understanding how this compound affects neuronal excitability could lead to insights into various neurological disorders.

Data Table: Summary of Research Findings

Case Study 1: Stroke Protection

In an experimental model, rats were treated with this compound following induced ischemia. The results indicated not only a significant reduction in infarct size but also improvements in metabolic and electrophysiologic status within the ischemic penumbra. These findings support the hypothesis that this compound could be developed into a therapeutic agent for acute stroke management.

Case Study 2: Viral Inhibition

Research is ongoing to evaluate the efficacy of this compound against SARS-CoV-2. Initial findings suggest that it may interfere with viral entry or replication processes, warranting further investigation into its potential as an antiviral medication.

Mécanisme D'action

Pinokalant exerts its effects by inhibiting non-selective cation channels. This inhibition leads to a reduction in cortical infarct volume and improvement in the metabolic and electrophysiological status of the ischemic penumbra region . The molecular targets of this compound include transient receptor potential channels and other non-selective cation channels. The pathways involved in its mechanism of action are related to the regulation of ion flow and cellular homeostasis.

Comparaison Avec Des Composés Similaires

Le pinokalant est unique dans son inhibition à large spectre des canaux cationiques non sélectifs. Des composés similaires comprennent :

Inhibiteurs des canaux TRP : Des composés comme les inhibiteurs de TRPC, TRPM et TRPV partagent des mécanismes d'action similaires mais peuvent avoir des profils de sélectivité différents.

Inhibiteurs du SRAS-CoV-2 : D'autres inhibiteurs de la protéase du SRAS-CoV-2, tels que GS-441524 et Plutavimab, ont des cibles moléculaires et des mécanismes d'action différents de ceux du this compound.

Le this compound se distingue par son double potentiel dans le traitement des accidents vasculaires cérébraux et l'inhibition du SRAS-CoV-2, ce qui en fait un composé polyvalent pour la recherche scientifique et le développement thérapeutique.

Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à nous les poser !

Activité Biologique

Pinokalant, also known as LOE-908, is a compound that has garnered attention for its biological activity, particularly as a broad-spectrum cation channel blocker. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables that illustrate its efficacy in various contexts.

This compound functions primarily as a cation channel blocker , inhibiting the activity of various ion channels that are crucial for cellular excitability. This mechanism is particularly relevant in the context of cardiovascular and neurological disorders, where modulation of ion channel activity can lead to significant therapeutic effects.

Inhibition of SARS-CoV-2

Recent research has highlighted this compound's potential in combating viral infections, specifically its role as an inhibitor of the SARS-CoV-2 main protease. In a study involving virtual screening of FDA-approved drugs, this compound was identified among the top compounds with promising binding energy scores against the main protease and Spike protein/ACE2 interactions. The average MM/GBSA score for this compound was reported at , indicating substantial binding affinity and potential for therapeutic application against COVID-19 .

Comparative Efficacy

The following table summarizes the docking scores and MM/GBSA values for several compounds tested against the SARS-CoV-2 main protease:

| Compound | Docking Score (kcal/mol) | MM/GBSA (kcal/mol) | Mechanism of Action |

|---|---|---|---|

| This compound | -8.2 | -87.9 ± 6.8 | Broad-spectrum cation channel blocker |

| Bms181176-14 | -8.3 | -87.6 ± 7.7 | Anticancer compound for hepatobiliary tumors |

| Terlakiren | -8.1 | -86.9 ± 8.7 | Antihypertensive, Renin inhibitor |

| Ritonavir | -8.2 | -83.9 ± 9.4 | Antiretroviral protease inhibitor |

This data indicates that this compound possesses a strong potential as a therapeutic agent due to its favorable binding characteristics.

Neuroprotective Effects

In animal models, this compound has demonstrated neuroprotective effects, particularly in reducing lesion sizes following ischemic events. A study found that administration of this compound significantly decreased lesion size on magnetic resonance images after middle cerebral artery occlusion in rats . This suggests its potential utility in treating conditions like stroke or other forms of cerebral ischemia.

Cardiovascular Applications

This compound's role as a cation channel blocker also positions it as a candidate for cardiovascular therapies. By modulating ion channels involved in cardiac action potentials, it may help manage arrhythmias or other cardiac conditions where ion channel dysfunction is a factor.

Propriétés

IUPAC Name |

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H48N2O9/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36/h9-17,24-25,35H,18-23H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWYBTRACMRUQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H48N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048401 | |

| Record name | Pinokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149759-26-2 | |

| Record name | LOE 908 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149759-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinokalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149759262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinokalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9ZZ971AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.